molecular formula C7H6N2O3 B8717774 5-Nitro-2,3-dihydrofuro[3,2-b]pyridine

5-Nitro-2,3-dihydrofuro[3,2-b]pyridine

Cat. No.: B8717774
M. Wt: 166.13 g/mol
InChI Key: CPTDYXQLDXOWTB-UHFFFAOYSA-N
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Description

5-Nitro-2,3-dihydrofuro[3,2-b]pyridine is a useful research compound. Its molecular formula is C7H6N2O3 and its molecular weight is 166.13 g/mol. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-nitro-2,3-dihydrofuro[3,2-b]pyridine, and what are their comparative advantages?

  • Methodological Answer : The compound is typically synthesized via cyclization or nitration of dihydrofuropyridine precursors. A general approach involves:

Heterocyclization : Reacting substituted pyridine derivatives with nitro-group-containing reagents under microwave or thermal conditions to form the fused furan-pyridine system .

Regioselective Nitration : Nitrating 2,3-dihydrofuro[3,2-b]pyridine using HNO₃ or N₂O₅ in controlled conditions to introduce the nitro group at the 5-position .

  • Key Data : Yield optimization (50–75%) depends on solvent polarity and temperature. Microwave-assisted synthesis reduces reaction time (2–4 hours vs. 12–24 hours for conventional methods) .

Q. How is the structural integrity of this compound validated experimentally?

  • Methodological Answer :

  • NMR Analysis : 1^1H and 13^{13}C NMR confirm the fused-ring system and nitro-group placement. For example, the dihydrofuran protons appear as doublets (δ 3.5–4.2 ppm), while the nitro group deshields adjacent pyridine carbons (δ 145–150 ppm) .
  • X-ray Crystallography : Resolves bond lengths (C–N: ~1.47 Å) and dihedral angles (<10° for planarity), critical for validating regiochemistry .

Q. What are the primary reactivity patterns of this compound in substitution reactions?

  • Methodological Answer :

  • Nitro Group Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enabling further functionalization (e.g., amide coupling) .
  • Electrophilic Substitution : The electron-deficient pyridine ring directs substituents to the 6-position, while the dihydrofuran moiety is prone to ring-opening under acidic conditions .

Advanced Research Questions

Q. How can regiochemical challenges in synthesizing this compound derivatives be addressed?

  • Methodological Answer :

  • Computational Modeling : DFT calculations predict transition-state energies to optimize regioselectivity. For example, nitration at the 5-position is favored due to lower activation energy (ΔG‡ = 25–30 kcal/mol) compared to other positions .
  • Protecting Group Strategies : Use tert-butoxycarbonyl (Boc) groups to shield reactive sites during functionalization .

Q. What contradictions exist in reported biological activity data for this compound, and how can they be resolved?

  • Methodological Answer :

  • Data Discrepancies : Some studies report antimicrobial activity (MIC = 8–16 µg/mL), while others show limited efficacy. This may arise from variations in bacterial strains or assay conditions (e.g., broth microdilution vs. agar diffusion) .
  • Resolution : Standardize testing protocols (CLSI guidelines) and use isogenic mutant strains to isolate target-specific effects .

Q. How does the nitro group influence the compound’s interaction with biological targets?

  • Methodological Answer :

  • Mechanistic Insight : The nitro group enhances electron-withdrawing effects, increasing affinity for enzymes like nitroreductases. For example, in silico docking shows hydrogen bonding between the nitro group and Thr50 in E. coli nitroreductase (binding energy: −8.2 kcal/mol) .
  • Metabolic Studies : LC-MS/MS identifies nitro-reduced metabolites (e.g., amine derivatives) in hepatic microsomes, critical for toxicity profiling .

Q. What analytical methods are most effective for quantifying this compound in complex matrices?

  • Methodological Answer :

  • HPLC-UV : Retention time = 6.8 min (C18 column, acetonitrile/water gradient). Detection limit = 0.1 µg/mL .
  • LC-HRMS : Accurate mass (m/z 207.0643 [M+H]⁺) and isotopic pattern distinguish the compound from matrix interferences .

Properties

Molecular Formula

C7H6N2O3

Molecular Weight

166.13 g/mol

IUPAC Name

5-nitro-2,3-dihydrofuro[3,2-b]pyridine

InChI

InChI=1S/C7H6N2O3/c10-9(11)7-2-1-6-5(8-7)3-4-12-6/h1-2H,3-4H2

InChI Key

CPTDYXQLDXOWTB-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1N=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2,3-dihydrofuro[3,2-b]pyridine (32.9 g, 271 mmol) in sulfuric acid (50 mL) was added dropwise a mixed solution of fuming nitric acid (20 mL) and sulfuric acid (20 mL) under ice-cooling, and the mixture was stirred at room temperature for 1 hr. The reaction solution was neutralized with 8M aqueous sodium hydroxide solution and diluted with water. The resulting crystals were collected by filtration to give the title compound (37.5 g, yield 83%).
Quantity
32.9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
83%

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